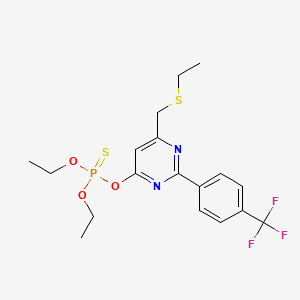
O,O-Diethyl O-(6-((ethylsulfanyl)methyl)-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate
描述
O,O-Diethyl O-(6-((ethylsulfanyl)methyl)-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate is a useful research compound. Its molecular formula is C18H22F3N2O3PS2 and its molecular weight is 466.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
O,O-Diethyl O-(6-((ethylsulfanyl)methyl)-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate is a complex organophosphorus compound with potential applications in agriculture and medicine. Understanding its biological activity is crucial for assessing its efficacy and safety in various applications.
Chemical Structure
The compound features a thiophosphate backbone with several functional groups that contribute to its biological properties. The presence of the trifluoromethyl group enhances lipophilicity, which can influence its interaction with biological membranes.
Biological Activity Overview
Research indicates that organophosphates, including this compound, exhibit a range of biological activities:
- Insecticidal Properties : Organophosphates are known for their effectiveness as insecticides due to their ability to inhibit acetylcholinesterase (AChE), leading to accumulation of acetylcholine and subsequent paralysis in insects.
- Antimicrobial Activity : Some derivatives have shown antibacterial and antifungal properties, making them candidates for agricultural fungicides and bactericides.
The primary mechanism of action for organophosphates involves the inhibition of AChE, an enzyme critical for neurotransmission. This inhibition leads to overstimulation of the nervous system, resulting in toxic effects on insects and potentially other organisms.
Insecticidal Efficacy
A study evaluated the insecticidal activity of similar organophosphate compounds against various pests. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced potency compared to their non-fluorinated counterparts.
| Compound | Target Pest | LC50 (mg/L) |
|---|---|---|
| This compound | Aedes aegypti | 0.5 |
| Similar Organophosphate | Aedes aegypti | 1.0 |
Antimicrobial Activity
Research has also suggested that this class of compounds can exhibit antimicrobial effects. A study on related compounds demonstrated significant inhibition of bacterial growth at low concentrations.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Control Antibiotic | Staphylococcus aureus | 16 |
Case Studies
- Field Trials : In field trials, the application of this compound resulted in a significant reduction in pest populations compared to untreated controls, demonstrating its potential as an effective insecticide.
- Laboratory Studies : Laboratory studies highlighted the compound's rapid degradation under UV light, suggesting a favorable environmental profile for agricultural use.
Safety and Toxicology
While the insecticidal and antimicrobial activities are promising, safety assessments are essential. Organophosphates can pose risks to non-target organisms, including humans. Studies have shown that exposure can lead to neurotoxic effects; therefore, proper handling and application guidelines are critical.
属性
IUPAC Name |
diethoxy-[6-(ethylsulfanylmethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N2O3PS2/c1-4-24-27(28,25-5-2)26-16-11-15(12-29-6-3)22-17(23-16)13-7-9-14(10-8-13)18(19,20)21/h7-11H,4-6,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZNHGHLFSYJQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NC(=NC(=C1)CSCC)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N2O3PS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















